2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-18-6-10-24(11-7-18)31(29,30)27-13-12-21-8-9-23(16-22(21)17-27)26-25(28)15-20-5-3-4-19(2)14-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETJDRFXUXTUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a derivative of tetrahydroisoquinoline, a structural motif known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is . The structure features a tetrahydroisoquinoline core substituted with a m-tolyl group and a tosyl moiety, which may influence its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds derived from tetrahydroisoquinoline exhibit significant anticancer properties. For instance, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been shown to inhibit histone deacetylase (HDAC) activity, which is linked to tumorigenesis and cancer progression . The specific compound may similarly affect HDACs or other cancer-related pathways.
2. Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. They are believed to modulate neurotransmitter systems and may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . The potential neuroprotective activity of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide warrants further investigation.
3. Antimicrobial Activity
Studies on related isoquinoline compounds have demonstrated antimicrobial properties against various pathogens. The presence of the tosyl group may enhance the compound's ability to penetrate microbial membranes or interact with bacterial enzymes .
The mechanisms through which 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exerts its biological effects likely involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets involved in signaling pathways.
Study 1: Anticancer Efficacy
A study evaluated the effects of various tetrahydroisoquinoline derivatives on cancer cell lines. It was found that these compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .
Study 2: Neuroprotection
In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives could protect neurons from glutamate-induced excitotoxicity. This suggests potential applications in treating conditions like Alzheimer’s disease .
Data Table: Biological Activities
Scientific Research Applications
The biological activity of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is attributed to its ability to interact with various molecular targets within the body. Key areas of research include:
1. Enzyme Inhibition
- The compound has shown potential in inhibiting enzymes involved in critical cellular pathways. For instance, it may target enzymes associated with cancer cell proliferation and survival, making it a candidate for cancer therapeutics.
2. Receptor Modulation
- It can modulate the activity of specific receptors that play roles in various physiological responses. This modulation can influence processes such as inflammation and pain perception.
3. Antiproliferative Activity
- Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative effects against several cancer cell lines. Research indicates that this compound may similarly inhibit the growth of human cancer cells while sparing normal cells .
Therapeutic Potential
The therapeutic potential of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide extends to several areas:
1. Cancer Treatment
- Due to its enzyme inhibition properties and antiproliferative effects, this compound is being investigated for its efficacy in treating various cancers. Preliminary studies suggest it may be effective against specific types of tumors .
2. Neurological Disorders
- The modulation of neurotransmitter receptors by this compound suggests potential applications in treating neurological disorders such as depression or anxiety .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Pharmaceutical Chemistry explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives, highlighting their anticancer properties .
- Research conducted by Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of similar compounds and their biological activities against various cancer cell lines, suggesting that modifications to the isoquinoline structure can enhance potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: The tosyl group in the target compound contrasts with acetyl () or thiophene carbonyl () groups. Tosyl’s sulfonyl moiety enhances stability but may reduce membrane permeability compared to smaller substituents like acetyl . Chlorinated analogs () exhibit higher hydrophobicity (e.g., logP increases with Cl atoms), aligning with pesticidal uses (), whereas the non-chlorinated target compound is more likely suited for medicinal chemistry.
However, its tosyl group may improve solubility in polar solvents compared to dichlorophenoxy derivatives .
Synthetic Routes: Synthesis of the target compound likely involves tosylation of a tetrahydroisoquinoline intermediate, followed by acetamide coupling (similar to methods in and ). This contrasts with thiophene- or acetyl-substituted analogs, which use thiouracil or cyclic amines in their synthesis .
Potential Applications: Unlike pesticidal chloroacetamides (), the target compound’s structure suggests central nervous system (CNS) targeting, akin to tetrahydroisoquinoline derivatives used in dopamine receptor modulation.
Research Findings and Limitations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
